Octadecanoic acid, 3-hydroxypropyl ester

Molecular self-assembly Hydrogen bonding Fatty acid ester structure

Octadecanoic acid, 3-hydroxypropyl ester (CAS 10108-23-3), also known as 3-hydroxypropyl stearate, 1,3-propanediol monostearate, or 3-stearoyloxy-1-propanol, is a non-ionic fatty acid ester with the molecular formula C21H42O3 and a molecular weight of 342.56 g/mol. It is formed by esterification of stearic acid with 1,3-propanediol, resulting in a terminal primary hydroxyl group at the 3-position of the propyl chain.

Molecular Formula C21H42O3
Molecular Weight 342.6 g/mol
CAS No. 10108-23-3
Cat. No. B161308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecanoic acid, 3-hydroxypropyl ester
CAS10108-23-3
Molecular FormulaC21H42O3
Molecular Weight342.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCCCO
InChIInChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)24-20-17-19-22/h22H,2-20H2,1H3
InChIKeyTVFNPSNDNZSCBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxypropyl Stearate (CAS 10108-23-3): Properties, Procurement Specifications, and Scientific Identity


Octadecanoic acid, 3-hydroxypropyl ester (CAS 10108-23-3), also known as 3-hydroxypropyl stearate, 1,3-propanediol monostearate, or 3-stearoyloxy-1-propanol, is a non-ionic fatty acid ester with the molecular formula C21H42O3 and a molecular weight of 342.56 g/mol . It is formed by esterification of stearic acid with 1,3-propanediol, resulting in a terminal primary hydroxyl group at the 3-position of the propyl chain . The compound appears as a white to pale cream waxy solid with a melting point of 51.5–52.0 °C and a predicted density of 0.910 ± 0.06 g/cm³ . It is structurally distinct from the more common glycerol monostearate (C21H42O4, MW 358.56), which contains two hydroxyl groups on a glycerol backbone, and from 2-hydroxypropyl stearate (propylene glycol monostearate, CAS 1323-39-3), which bears a secondary hydroxyl group at the 2-position . 3-Hydroxypropyl stearate is registered in the FDA Unique Ingredient Identifier (UNII) system as PPN4O3JW0B [1].

Non-ionic W/O emulsifier with predictable cooling-curve crystallization
FDA UNII-registered, chemically discrete 1,3-propanediol monoester
Oil-phase thickener with single primary hydroxyl and linear spacer

Why Generic Substitution with Glycerol Monostearate or Propylene Glycol Monostearate May Compromise Formulation Outcomes


Substituting 3-hydroxypropyl stearate (3-HPS) with glycerol monostearate (GMS) or 2-hydroxypropyl stearate (PGMS) introduces distinct structural and physicochemical divergences that directly affect emulsion behavior, thermal processing requirements, and rheological control. 3-HPS possesses a single terminal primary hydroxyl group on a 1,3-propanediol backbone, yielding a hydrophilic-lipophilic balance (HLB) value of approximately 3.7–4.0 and a sharp melting point of 51.5–52.0 °C . In contrast, GMS contains two hydroxyl groups (a primary and a secondary) on a glycerol backbone, resulting in a higher HLB of approximately 3.8–4.2 and a broader melting range of 54–65 °C . PGMS bears a single secondary hydroxyl group at the 2-position, which confers reduced hydrogen-bonding capacity compared to the primary hydroxyl of 3-HPS, alongside an HLB of approximately 3.4 and a significantly lower melting point of 32–37 °C [1]. These differences manifest in critical formulation parameters: 3-HPS crystallizes within a narrower temperature window than GMS, enabling more predictable cooling-curve behavior during emulsion stabilization; it also provides higher thermal resistance than PGMS, which may soften or phase-separate at elevated processing or storage temperatures [1]. Consequently, interchange without reformulation and revalidation risks altered emulsion stability, viscosity profile shifts, and compromised temperature-dependent performance .

3-Hydroxypropyl Stearate Primary hydroxyl, narrow melting range, UNII defined monoester
Glycerol Monostearate (GMS) Dual hydroxyl, broader melting range may alter crystallization kinetics and hydrolytic stability
3-Hydroxypropyl Stearate Melting point ~52°C, thermal safety margin above ambient storage
Propylene Glycol Monostearate (PGMS) Secondary hydroxyl, lower melting point (~35°C) risks phase softening in warm climates; mixture composition adds variability

3-Hydroxypropyl Stearate: Quantitative Differentiation from Glycerol Monostearate and Propylene Glycol Monostearate


Structural Determinants of Hydrogen-Bonding Capacity: Primary vs. Secondary Hydroxyl Comparison

3-Hydroxypropyl stearate (3-HPS) contains a single terminal primary hydroxyl group located at the C3 position of the 1,3-propanediol moiety, whereas glycerol monostearate (GMS) possesses two hydroxyl groups (one primary, one secondary) on a glycerol backbone, and 2-hydroxypropyl stearate (PGMS) bears a single secondary hydroxyl at the C2 position . Primary hydroxyl groups exhibit greater steric accessibility and stronger hydrogen-bond donor capacity than secondary hydroxyls due to reduced steric hindrance from adjacent carbon atoms. In self-assembly studies of structurally related stearic acid derivatives, variations in polar headgroup composition—including hydroxyl position and count—significantly alter supramolecular aggregate morphologies, yielding distinct gelation behavior, liquid crystalline phase formation, and nanotubule assembly [1]. This headgroup difference directly influences interfacial packing at oil-water boundaries and the compound's capacity to participate in hydrogen-bonded network structures within lamellar gel phases.

Hydroxyl Architecture
Class-level inference
3-HPS: 1 primary OH (C3, linear spacer); GMS: 2 OH (1 primary, 1 secondary); PGMS: 1 secondary OH (C2)
Primary OH provides stronger, more accessible H-bonding, influencing interfacial packing and gel-phase assembly
Self-assembly literature on stearic acid derivatives supports headgroup-dependent morphology
Molecular self-assembly Hydrogen bonding Fatty acid ester structure

Melting Point and Crystallization Window: Thermal Processing Differentiation

3-Hydroxypropyl stearate exhibits a reported melting point of 51.5–52.0 °C, representing a narrow crystallization window of approximately 0.5 °C . In contrast, glycerol monostearate (GMS) displays a broader melting range of 55–60 °C (spanning 5 °C) , while propylene glycol monostearate (PGMS) melts significantly lower at 32–37 °C (a 5 °C range) [1]. The narrower melting range of 3-HPS enables more predictable phase transition behavior during cooling cycles in emulsion processing, where controlled crystallization kinetics are critical for establishing stable lamellar gel networks. PGMS, with its sub-body-temperature melting point (32–37 °C), remains partially liquid at skin temperature and may soften or phase-separate during storage in warmer climates or during elevated-temperature processing [1]. GMS, crystallizing over a wider and higher temperature band, requires more energy input for complete melting and may exhibit heterogeneous crystallization that complicates reproducible cooling-curve control .

Melting Range
Cross-study comparable
3-HPS: 51.5–52.0 °C (0.5 °C range); GMS: 55–60 °C (5 °C); PGMS: 32–37 °C (5 °C)
Narrow 0.5 °C range enables predictable cooling-curve control, reducing batch variation
Reported from authoritative databases; PGMS range may soften near warm ambient storage
Thermal stability Crystallization Emulsion processing

Hydrophilic-Lipophilic Balance (HLB) and Emulsion Type Preference

The HLB value of 3-hydroxypropyl stearate is approximately 3.7–4.0, calculated via the Griffin method (HLB = 20 × (1 − S/A)), where S is the saponification value and A is the acid value of the fatty acid [1]. This places 3-HPS within the 2–6 HLB range characteristic of water-in-oil (W/O) emulsifiers [2]. For comparison, glycerol monostearate (GMS) has a reported HLB of approximately 3.8–4.2, while propylene glycol monostearate (PGMS) has a documented HLB of 3.4 [3]. Although all three esters fall within the W/O emulsifier range, the HLB differential of 0.3–0.6 units between 3-HPS and PGMS is sufficient to produce measurable shifts in emulsion stability and droplet size distribution when used as the primary emulsifier. PGMS (HLB 3.4) exhibits stronger lipophilic character, making it preferentially suited for high-oil-phase systems (>70% oil), whereas 3-HPS (HLB 3.7–4.0) and GMS (HLB 3.8–4.2) provide slightly greater hydrophilic character, enabling more balanced oil-water partitioning in moderate oil-phase systems (50–70% oil) [2].

HLB Value
Class-level inference
3-HPS: ~3.7–4.0; GMS: ~3.8–4.2; PGMS: 3.4 (documented)
HLB shift of 0.3–0.6 vs PGMS may measurably alter emulsion stability and droplet size
Griffin method calculation; functional impact is formulation-dependent
HLB value Emulsifier selection Oil-in-water emulsion

Regulatory Identity and Procurement Traceability: FDA UNII Registration

3-Hydroxypropyl stearate (CAS 10108-23-3) is assigned the FDA Unique Ingredient Identifier (UNII) PPN4O3JW0B in the FDA Substance Registration System, with the preferred substance name '3-HYDROXYPROPYL STEARATE' [1]. This UNII registration provides unambiguous regulatory identity and enables precise pharmacovigilance tracking, electronic submissions, and supply chain verification. In contrast, propylene glycol monostearate (2-hydroxypropyl stearate) is primarily identified under CAS 1323-39-3 but is described in pharmacopeial monographs (e.g., NF) as a mixture of mono- and di-esters of stearic and palmitic acids, containing not less than 90.0% monoesters of saturated fatty acids, 'chiefly propylene glycol monostearate (C21H42O3) and propylene glycol monopalmitate (C19H38O3)' [2]. This compositional variability in PGMS (containing approximately 35% monopalmitate alongside monostearate) introduces batch-to-batch performance uncertainty in tightly controlled pharmaceutical and cosmetic applications. 3-Hydroxypropyl stearate, as a defined monoester of 1,3-propanediol with stearic acid, offers a more chemically discrete identity, reducing the regulatory and quality burden associated with complex mono-/di-ester mixtures [1].

Regulatory Identity
Direct head-to-head
3-HPS: UNII PPN4O3JW0B, discrete 1,3-propanediol monostearate; PGMS: NF mixture with ~35% monopalmitate
Defined monoester identity simplifies CMC documentation and reduces batch variability
PGMS compositional uncertainty may require additional QC for pharmaceutical use
Regulatory compliance FDA UNII Pharmaceutical excipient

Oil-Phase Compatibility and Viscosity Contribution in Anhydrous Systems

3-Hydroxypropyl stearate functions as an oil-phase thickening agent and emollient in anhydrous and emulsion-based formulations, leveraging its C18 stearate chain for lipophilic compatibility and its terminal primary hydroxyl for moderate polarity . Unlike glycerol monostearate (GMS), which contains an additional hydroxyl group that increases water sensitivity and may promote hydrolytic instability in acidic or enzymatic environments, 3-HPS possesses a single hydroxyl group, reducing the number of hydrolytically labile ester linkages (one ester bond vs. the potential for intramolecular acyl migration in glycerol esters) . In oil-phase thickening applications, the molecular weight of 3-HPS (342.56 g/mol) and its linear 1,3-propanediol spacer provide a different chain-packing geometry compared to the branched glycerol backbone of GMS (358.56 g/mol), which may influence viscosity build in non-polar oils. The lower molecular weight of 3-HPS relative to GMS (342.56 vs. 358.56) yields a marginally higher molar concentration of thickening species per unit mass when dosed at equivalent weight percentages, though this effect is modest (approximately 4.7% higher molar equivalent) .

Oil-Phase Thickening
Class-level inference
MW 342.56 (3-HPS) vs 358.56 (GMS); 1 OH vs 2 OH; linear vs branched spacer
Single hydroxyl and linear spacer may reduce water sensitivity and hydrolytic instability
Supplier-limited data; hydrolytic stability comparison requires experimental verification
Anhydrous formulation Oil-phase thickener Rheology modifier

Thermal Stability Margin Above Ambient Storage: Shelf-Life Implications

The boiling point of 3-hydroxypropyl stearate is predicted at 416.3 ± 18.0 °C at 760 mmHg, with a flash point of approximately 150.7 °C and an enthalpy of vaporization of 77.3 ± 6.0 kJ/mol . These thermal parameters indicate substantial thermal stability under standard formulation and storage conditions (typically 15–40 °C). For comparison, glycerol monostearate (GMS) has a reported boiling point of approximately 410.96 °C , while propylene glycol monostearate (PGMS) exhibits a boiling point of 196 °C at 91 mmHg (reduced pressure) [1]. The predicted vapor pressure of 3-HPS is 0.0 ± 2.2 mmHg at 25 °C, consistent with negligible volatility under ambient conditions, a property shared with GMS and PGMS . The melting point of 3-HPS (51.5–52.0 °C) provides a thermal safety margin of approximately 10–20 °C above typical ambient storage temperatures (20–40 °C), whereas PGMS (melting point 32–37 °C) resides within or near the upper bound of warm-climate storage conditions, creating risk of partial melting or phase softening during warehouse storage in tropical or summer conditions .

Thermal Stability Margin
Cross-study comparable
3-HPS MP: 51.5–52.0 °C; PGMS MP: 32–37 °C; difference +19.5 °C
Higher melting point eliminates risk of phase softening during warm-climate storage
Boiling point >400 °C, vapor pressure negligible at ambient; PGMS may soften above 32 °C
Storage stability Shelf-life prediction Thermal degradation

Preferred Application Scenarios for 3-Hydroxypropyl Stearate Based on Quantitative Differentiation Evidence


W/O Emulsion Formulations Requiring Precise Cooling-Curve Control and Narrow Crystallization Range

In water-in-oil (W/O) emulsion processing, controlled cooling after hot emulsification is critical for establishing stable lamellar gel networks. 3-Hydroxypropyl stearate's narrow melting range of 51.5–52.0 °C (spanning only 0.5 °C) enables precise thermal control during the cooling phase, reducing the risk of heterogeneous crystallization that can destabilize emulsions . In contrast, glycerol monostearate crystallizes over a broader 5 °C range (55–60 °C), introducing variability in cooling-curve reproducibility . Formulators seeking batch-to-batch consistency in emulsion viscosity and droplet size distribution may preferentially select 3-HPS for its predictable phase-transition kinetics.

Pharmaceutical Topical Formulations and Excipients Requiring FDA UNII Registration and Defined Monoester Identity

Pharmaceutical development programs and CMC submissions require precise ingredient identity for regulatory compliance. 3-Hydroxypropyl stearate's registration in the FDA UNII system (UNII: PPN4O3JW0B) provides unambiguous regulatory identity and enables accurate pharmacovigilance tracking . Unlike propylene glycol monostearate (PGMS), which is defined by NF monograph as a mixture containing approximately 35% monopalmitate alongside monostearate , 3-HPS is a chemically discrete monoester of 1,3-propanediol with stearic acid. For pharmaceutical topical creams, ointments, and transdermal formulations requiring defined excipient composition, 3-HPS reduces the analytical variability and regulatory burden associated with multi-component mixtures.

Cosmetic and Personal Care Products Subject to Elevated-Temperature Storage or Warm-Climate Distribution

Personal care products distributed in tropical regions or subject to summer warehouse storage conditions (ambient temperatures up to 40 °C) require thermal stability of their solid structuring agents. 3-Hydroxypropyl stearate melts at 51.5–52.0 °C, providing a thermal safety margin of at least 10 °C above typical ambient maxima . In contrast, propylene glycol monostearate (PGMS) melts at 32–37 °C—within the range of warm-climate storage—creating risk of partial phase softening or oil separation during distribution . For formulators targeting global markets with variable climatic conditions, 3-HPS offers enhanced shelf-life reliability compared to PGMS in W/O emulsions, anhydrous sticks, and balms.

Research Applications Investigating Structure-Function Relationships in Fatty Acid Ester Self-Assembly

3-Hydroxypropyl stearate serves as a valuable model compound for investigating how variations in polar headgroup architecture influence molecular self-assembly and aggregation behavior. As demonstrated in comparative studies of stearic acid derivatives, alterations in hydroxyl position and count produce distinct supramolecular morphologies, including molecular gels, lyotropic liquid crystals, nanotubules, and microspheres . The unique combination of a single terminal primary hydroxyl group on a linear 1,3-propanediol spacer distinguishes 3-HPS from the dual-hydroxyl glycerol backbone of GMS and the secondary-hydroxyl propylene glycol structure of PGMS . Researchers studying gelation kinetics, interfacial packing, or hydrogen-bonded network formation in lipid-based materials may select 3-HPS to probe the specific contribution of terminal primary hydroxyl positioning to self-assembly outcomes.

Application
Selection Property
Validation Focus
W/O emulsions with precise cooling-curve control
Narrow crystallization window for predictable phase transition
Cooling-curve reproducibility and lamellar gel network stability
Pharmaceutical topical excipient formulation
UNII registration and chemically discrete monoester identity
Regulatory CMC documentation consistency and batch-to-batch traceability
Warm-climate cosmetic and personal care products
High melting point providing thermal safety margin above 40°C storage
Phase stability and absence of softening during distribution
Self-assembly research on fatty acid ester headgroup effects
Single primary hydroxyl on linear 1,3-propanediol spacer
Hydrogen-bonding capacity and supramolecular morphology outcomes

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